molecular formula C16H15NO B13681077 2-(2-Methoxyphenyl)-1-methylindole

2-(2-Methoxyphenyl)-1-methylindole

Cat. No.: B13681077
M. Wt: 237.30 g/mol
InChI Key: VVAZOBKNDXHVEP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the indole nitrogen. Indoles are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-methylindole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with acetone to form the corresponding hydrazone, which is then cyclized to form the indole ring. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the palladium-catalyzed cross-coupling reaction, where 2-methoxyphenylboronic acid is coupled with 1-methylindole in the presence of a palladium catalyst and a base . This method offers high yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-methylindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Electrophilic reagents such as bromine, chlorine, and nitrating agents

Major Products Formed

    Oxidation: Indole-2-carboxylic acid

    Reduction: Indoline derivative

    Substitution: Various substituted indole derivatives

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-1-methylindole can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its specific uses and reactivity.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-methylindole

InChI

InChI=1S/C16H15NO/c1-17-14-9-5-3-7-12(14)11-15(17)13-8-4-6-10-16(13)18-2/h3-11H,1-2H3

InChI Key

VVAZOBKNDXHVEP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3OC

Origin of Product

United States

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